REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C:8]([Cl:11])(Cl)Cl)[CH:5]=[CH:6][CH:7]=1.C(O)=[O:13]>[Fe](Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[C:8]([Cl:11])=[O:13]
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C(Cl)(Cl)Cl
|
Name
|
four
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
iron chloride
|
Quantity
|
1.5 g
|
Type
|
catalyst
|
Smiles
|
[Fe](Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
could readily be maintained
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C(=O)Cl)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |